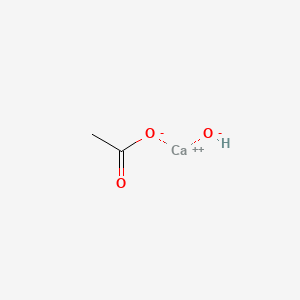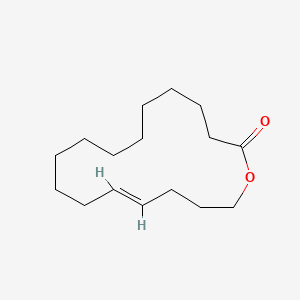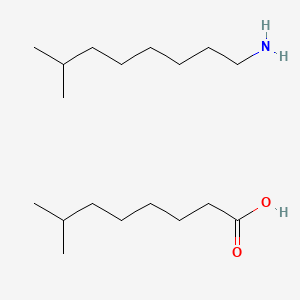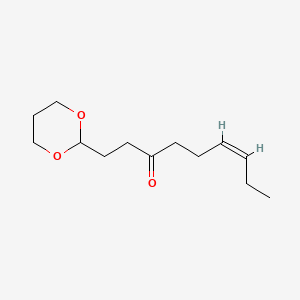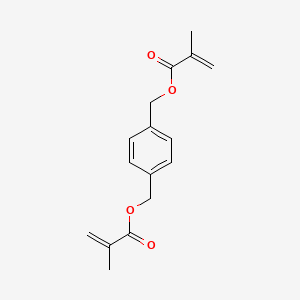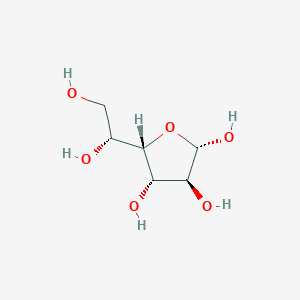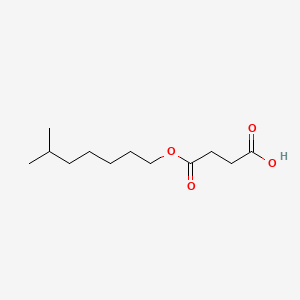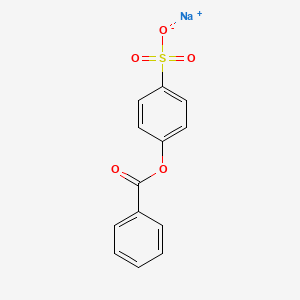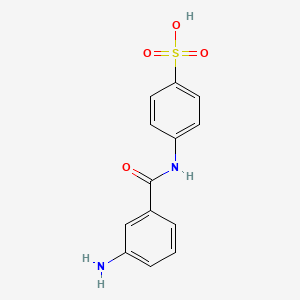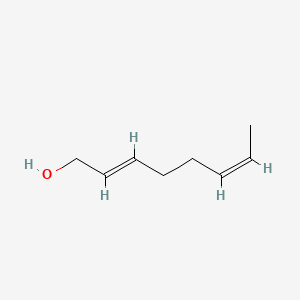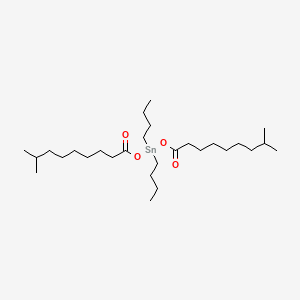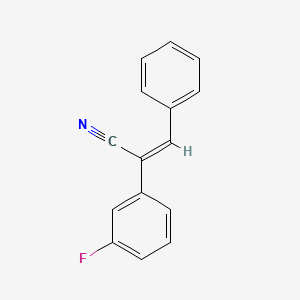
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a phenoxy group attached to a benzenesulfonic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 4-fluorophenol followed by the introduction of the phenoxy group and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoro-3-phenoxybenzenesulfonic acid ketone, while reduction could produce 4-fluoro-3-phenoxybenzenesulfonate.
Applications De Recherche Scientifique
4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s stability and bioavailability, making it more effective in its applications.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-phenoxybenzoic acid
- 4-Fluoro-3-hydroxybenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Comparison: Compared to these similar compounds, 4-Fluoro-alpha-hydroxy-3-phenoxybenzenesulfonic acid is unique due to the presence of both a sulfonic acid group and a phenoxy group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it suitable for specific applications that other compounds may not fulfill.
Propriétés
Numéro CAS |
80965-31-7 |
|---|---|
Formule moléculaire |
C12H9FO5S |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
4-fluoro-2-hydroxy-3-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9FO5S/c13-9-6-7-10(19(15,16)17)11(14)12(9)18-8-4-2-1-3-5-8/h1-7,14H,(H,15,16,17) |
Clé InChI |
BEHLSSDFDNICMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=CC(=C2O)S(=O)(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


